

# A Technical Guide to 4-Nitro-o-phenylenediamine: Commercial Availability, Purity, and Analysis

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## Compound of Interest

Compound Name: 4-Nitro-o-phenylenediamine

Cat. No.: B140028

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Nitro-o-phenylenediamine** (4-NOPD), a chemical intermediate with applications in various research and industrial sectors. This document details its commercial sources, typical purity levels, potential impurities, and the analytical methodologies employed for its characterization.

## Commercial Sources and Purity

**4-Nitro-o-phenylenediamine** is readily available from a range of commercial chemical suppliers. Purity levels typically range from 97% to over 99%. The compound is generally supplied as a red to brown crystalline powder.

For researchers and professionals in drug development, sourcing high-purity material is critical. The following table summarizes the offerings from several prominent suppliers. It is important to note that specifications can vary by batch, and it is always recommended to consult the supplier's Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Supplier	Product Number(s)	Stated Purity	Appearance	Notes
Thermo Fisher Scientific (Acros Organics)	AC148840000; AC148840050; AC148841000; AC148845000	≥98%	Red-brown powder	Purity determined by titration with HClO <sub>4</sub> (≥97.5%) and HPLC (≥97.5%). <a href="#">[1]</a>
Thermo Fisher Scientific (Alfa Aesar)	A14884	97%	Orange to red to dark red or red-brown to brown powder	Assay by non-aqueous acid-base titration (≥96.0 to ≤104.0%).
Sigma-Aldrich	108898	98%	Red-brown powder	Melting point 199-201 °C. <a href="#">[2]</a> <a href="#">[3]</a>
Santa Cruz Biotechnology	sc-228691	≥98%	-	Described as a direct-acting mutagen. <a href="#">[4]</a>
Ottokemi	N 2562	98%	Orange to red powder or crystals	Used to study in vitro activation into a potent mutagen. <a href="#">[5]</a>
IndiaMART (various suppliers)	-	Up to 99% min	Orange to red powder	Offered by various Indian manufacturers and suppliers. <a href="#">[6]</a>
ChemicalBook (various suppliers)	-	99%	-	Lists multiple suppliers with varying specifications. <a href="#">[7]</a>

Potential Impurities:

Based on safety assessments and manufacturing processes, potential impurities in commercial **4-Nitro-o-phenylenediamine** may include:

- Iron: Maximum limits are often specified, for instance,  $\leq 150$  ppm.[8]
- Nitroaminoacetanilide isomers: These can be process-related impurities.
- Residue on ignition: A measure of inorganic impurities.
- Loss on drying: Indicative of residual moisture or solvents.

## Experimental Protocols

### Synthesis and Purification

A common laboratory-scale synthesis of **4-Nitro-o-phenylenediamine** involves the partial reduction of 2,4-dinitroaniline. The following protocol is adapted from a procedure published in Organic Syntheses.[9]

Materials:

- 2,4-Dinitroaniline
- Ammonium sulfide solution or hydrogen sulfide gas
- Ethanol
- Hydrochloric acid
- Ammonia solution
- Activated carbon (e.g., Norit)

Procedure:

- A solution of 2,4-dinitroaniline in ethanol is prepared in a three-necked flask equipped with a stirrer and a gas inlet tube.

- The mixture is heated, and hydrogen sulfide gas is passed through the solution while maintaining the temperature between 45°C and 55°C.[9] Alternatively, an alcoholic solution of ammonium sulfide can be used.
- The reaction is monitored until the yellow suspended particles of 2,4-dinitroaniline have dissolved, forming an intensely red-colored solution. This typically takes 30-60 minutes.[9]
- The reaction mixture is then cooled, allowing the crude **4-Nitro-o-phenylenediamine** to crystallize.
- The crude product is collected by filtration and washed with cold water.
- Purification: The crude product is dissolved in a boiling mixture of water and concentrated hydrochloric acid.
- The hot solution is treated with activated carbon to remove colored impurities and then filtered.
- The hot, filtered solution is then neutralized with concentrated ammonia solution, causing the purified **4-Nitro-o-phenylenediamine** to precipitate.
- The purified product is collected by filtration, washed with cold water, and dried.

The following diagram illustrates the general workflow for the synthesis and purification of **4-Nitro-o-phenylenediamine**.



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Caption: Synthesis and Purification Workflow for **4-Nitro-o-phenylenediamine**.

## Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of **4-Nitro-o-phenylenediamine** and identifying any related impurities. The following is a general protocol that can be adapted for this purpose.

### Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector.
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

### Reagents:

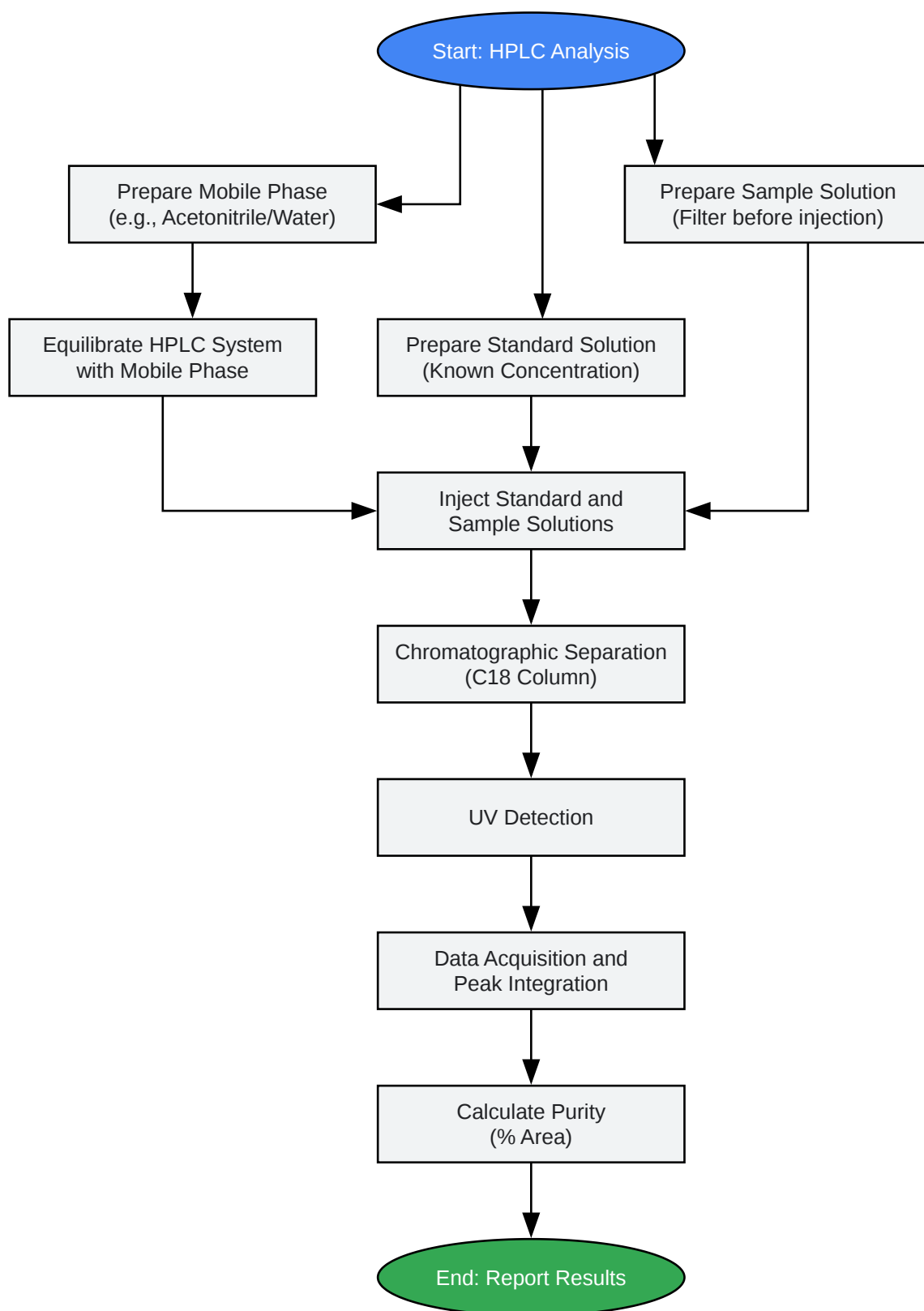
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- **4-Nitro-o-phenylenediamine** reference standard
- Sample of **4-Nitro-o-phenylenediamine** for analysis

### Procedure:

- **Mobile Phase Preparation:** Prepare a mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized. The mobile phase should be degassed before use.
- **Standard Solution Preparation:** Accurately weigh a known amount of the **4-Nitro-o-phenylenediamine** reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
- **Sample Solution Preparation:** Accurately weigh the **4-Nitro-o-phenylenediamine** sample to be analyzed and dissolve it in the mobile phase to a concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 20  $\mu$ L
  - Column Temperature: Ambient
  - Detection Wavelength: Determined by the UV absorbance maximum of **4-Nitro-o-phenylenediamine** (e.g., 257 nm has been used for a derivative[10]).
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Data Processing: The purity of the sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks. The percentage purity is calculated as:  $(\text{Area of 4-NOPD peak} / \text{Total area of all peaks}) \times 100$

The following diagram illustrates the general workflow for HPLC analysis.



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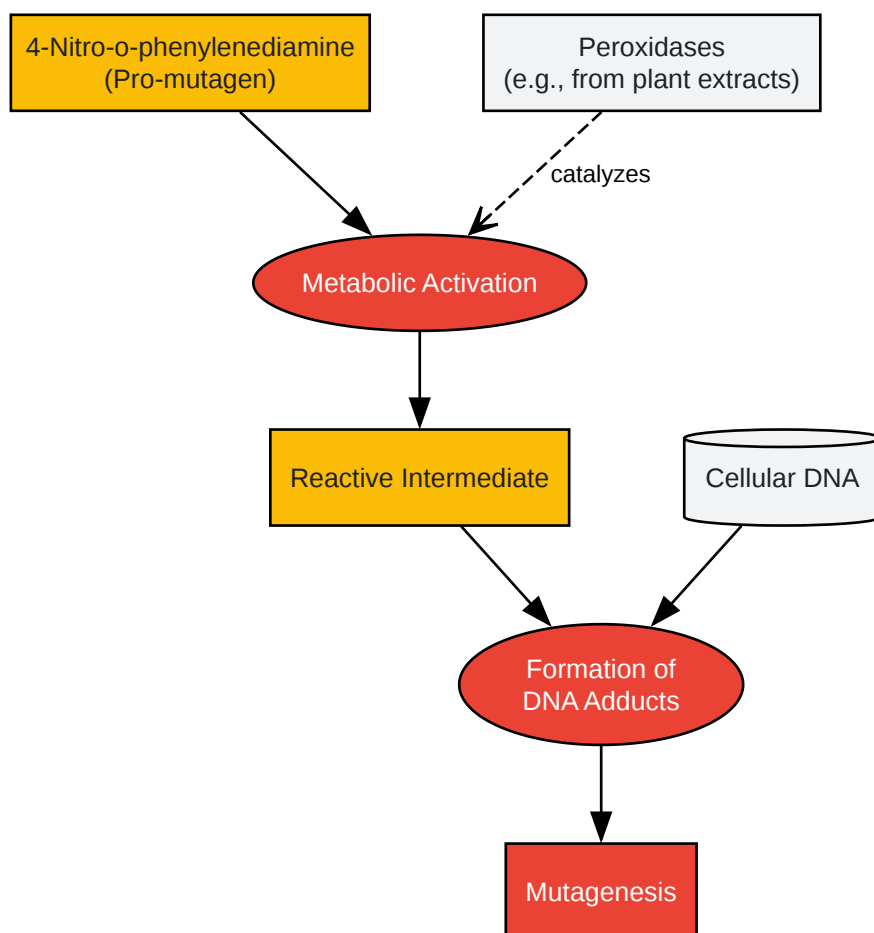
Caption: General Workflow for Purity Analysis by HPLC.

## Biological Activity and Signaling Pathways

Extensive literature searches did not reveal a direct, well-characterized role for **4-Nitro-o-phenylenediamine** in specific signaling pathways relevant to drug development. Its primary documented biological activities are related to its use as a hair dye component and its mutagenic properties, which are of interest in toxicological research.[1]

The mutagenicity of **4-Nitro-o-phenylenediamine** can be enhanced through metabolic activation.[2] This process is believed to involve enzymatic activity, such as peroxidases, which can convert 4-NOPD into a more reactive species capable of interacting with DNA. This metabolic activation is a critical consideration in its safety assessment.

The diagram below illustrates a simplified conceptual pathway for the metabolic activation of **4-Nitro-o-phenylenediamine** leading to its mutagenic effects.



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Caption: Metabolic Activation Pathway of **4-Nitro-o-phenylenediamine**.

In summary, **4-Nitro-o-phenylenediamine** is a commercially accessible chemical with well-defined methods for its synthesis and purity analysis. While it does not have a characterized role in drug development-related signaling pathways, its metabolic activation and mutagenic properties are important considerations for researchers in toxicology and related fields. For any application, particularly in a research or development setting, sourcing high-purity material and verifying its quality through appropriate analytical techniques is paramount.

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